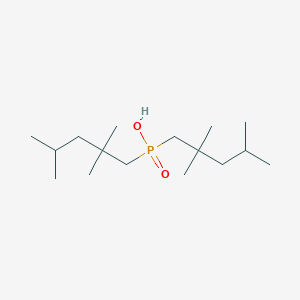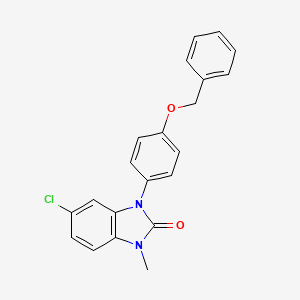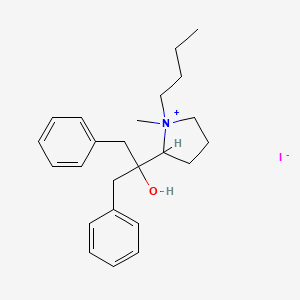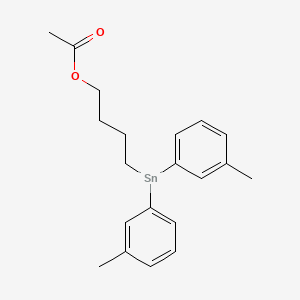
Bis(2,2,4-trimethylpentyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,4-trimethylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone . The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves dissolving sodium hypophosphite in acetic acid, adding diisobutylene, and using azodiisobutyronitrile as an initiator under normal pressure and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be safe, simple, and economical, with great selectivity and reduced pollution .
化学反应分析
Types of Reactions: Bis(2,2,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
科学研究应用
Bis(2,2,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. It is used as a surface passivating ligand in the synthesis of cadmium selenide and cadmium telluride nanocrystals . Additionally, it functions as a metal ion chelating agent, making it useful in the extraction of transition metal ions in liquid-liquid systems . The compound is also employed in the development of hydrophobic eutectic solvents for various chemical processes .
作用机制
The mechanism of action of bis(2,2,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions . This property is utilized in various applications, such as metal extraction and nanocrystal synthesis. The compound interacts with metal ions through its phosphinic acid group, forming stable complexes that can be easily separated from the solution .
相似化合物的比较
Similar Compounds: Similar compounds to bis(2,2,4-trimethylpentyl)phosphinic acid include other organophosphorus acids such as bis(2-ethylhexyl)phosphinic acid and bis(2,4,4-trimethylpentyl)thiophosphinic acid .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of hydrophobicity and strong metal ion chelating properties . This makes it particularly effective in applications requiring selective metal ion extraction and surface passivation .
属性
CAS 编号 |
83411-73-8 |
|---|---|
分子式 |
C16H35O2P |
分子量 |
290.42 g/mol |
IUPAC 名称 |
bis(2,2,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-13(2)9-15(5,6)11-19(17,18)12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3,(H,17,18) |
InChI 键 |
XVHVNCPRASOHMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)CP(=O)(CC(C)(C)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)


![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)

![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)



![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
